molecular formula C6H14Cl2N2O B3106336 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride CAS No. 158182-89-9

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride

Cat. No. B3106336
CAS RN: 158182-89-9
M. Wt: 201.09 g/mol
InChI Key: KXFOELXPYXZMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is a chemical compound that has been mentioned in various patents and scientific literature . It is an enantiomerically pure compound, meaning it cannot be superimposed onto its mirror image . This compound is of interest due to its potential applications in pharmaceutical testing .


Synthesis Analysis

The synthesis of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride involves several steps. One method involves starting with 1S,6R-5-benzyl-2-oxa-5,8-diazabicyclo[4.3.0]nonane. This compound is then hydrogenated in ethanol with the addition of concentrated hydrochloric acid using palladium on activated carbon at 100° C. and 100 bar .


Molecular Structure Analysis

The molecular structure of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride is complex, with two chiral carbon atoms, meaning it can occur in four stereoisomeric forms . The structure includes a bicyclic nonane ring system with an oxygen atom and two nitrogen atoms incorporated into the ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : A novel diazabicyclo compound, closely related to 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, was synthesized and showed potential in protecting maize against damage by chlorimuron (Li, 2012).
  • Structural Properties : Studies on compounds like (1R,5S,6S,8R)-6,8,9-Trihydroxy-3-oxo-2,4-diazabicyclo[3.3.1]nonan-7-ammonium chloride hydrate reveal significant distortions in the cyclohexane chairs due to repulsion between axial N-atoms, indicating the compound's unique structural properties (Weber et al., 2001).

Biological Activity

  • Antibacterial Activity : N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, related to the 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, exhibited promising antibacterial activity, with structural and conformational analyses suggesting a twin-chair conformation (Ponnuswamy et al., 2016).

Chemical Reactivity and Applications

  • Racemization in Antibiotic Synthesis : The racemization process of a diazabicyclo compound, closely related to 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride, was crucial in the synthesis of moxifloxacin, an antibiotic (Pallavicini et al., 2011).
  • Synthesis of Heterocycles : Aminomethylation of certain compounds led to the creation of 3,7-diazabicyclo[3.3.1]nonane derivatives, showcasing the compound's utility in synthesizing functionally substituted derivatives (Dotsenko et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride are currently unknown. The compound is enantiomerically pure , which suggests that it may interact with specific biological targets.

Mode of Action

The mode of action of 2-Oxa-5,8-diazabicyclo[43The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5,8-diazabicyclo[43These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride’s action are currently unknown. Understanding these effects will require further experimental studies .

properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOELXPYXZMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride

CAS RN

158182-89-9
Record name rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
Reactant of Route 2
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
Reactant of Route 3
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
Reactant of Route 4
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
Reactant of Route 5
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride
Reactant of Route 6
2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.